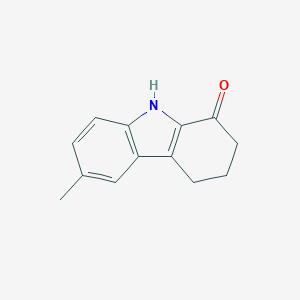

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWUGZSJDMBOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345906 | |

| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-48-7 | |

| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential biological significance of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This carbazole derivative is a valuable scaffold in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics.

Core Synthesis and a Plausible Mechanism of Action

The synthesis of this compound is most effectively achieved through the Fischer indole synthesis or the closely related Borsche–Drechsel cyclization. These methods involve the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone. In the case of the target molecule, the reaction proceeds between p-tolylhydrazine and a suitable cyclohexanone derivative.

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a highly analogous and efficient one-pot procedure for similar 1-oxo-tetrahydrocarbazoles provides a reliable framework. This involves the reaction of a phenylhydrazine hydrochloride with 2-aminocyclohexanone hydrochloride under mild conditions.

Recent research into derivatives of this compound has shed light on its potential biological activity. Specifically, an amine derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been identified as an agent that induces the phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells. This suggests a mechanism of action involving the modulation of the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. The suppression of the transcriptional co-activators YAP1 and TAZ through this pathway presents a promising avenue for anticancer drug development.[1]

Key Synthetic Routes and Reaction Mechanisms

The primary route for the synthesis of the this compound scaffold is the Fischer indole synthesis. The mechanism involves the following key steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of p-tolylhydrazine with a cyclohexanone precursor, such as 1,2-cyclohexanedione, to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to the cleavage of the N-N bond and the formation of a new C-C bond.

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to afford the stable aromatic indole ring of the tetrahydrocarbazole.

An alternative and related method is the Japp-Klingemann reaction, which can be used to synthesize the necessary hydrazone precursors from β-keto-acids or β-keto-esters and aryl diazonium salts. These hydrazones can then be subjected to the Fischer indole synthesis conditions to yield the desired carbazole.

Experimental Protocols

One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles

This procedure is adapted from a general method for the synthesis of 1-oxo-tetrahydrocarbazoles via Fischer indole synthesis.

Materials:

-

2-Aminocyclohexanone hydrochloride

-

p-Tolylhydrazine hydrochloride

-

2 N Sodium hydroxide solution

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a mixture of 2-aminocyclohexanone hydrochloride (0.53 mmol) and p-tolylhydrazine hydrochloride (0.44 mmol), add a 2 N sodium hydroxide solution (0.48 mL, 0.98 mmol) dropwise.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 80% acetic acid solution (3 mL) and reflux the mixture for 5 hours.

-

After cooling to room temperature, pour the reaction mixture into a saturated NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to obtain the desired product.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 3449-48-7 | |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Solid | |

| ¹H NMR | Available | Commercial Supplier Data |

Note: Detailed spectroscopic data should be acquired and interpreted to confirm the structure of the synthesized compound.

Visualizations

Synthesis Workflow

Caption: One-pot synthesis workflow for this compound.

Fischer Indole Synthesis Mechanism

References

An In-depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Introduction

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic heterocyclic compound belonging to the carbazole family. The tetrahydrocarbazole scaffold is a significant structural subunit found in numerous naturally occurring alkaloids and synthetically developed molecules with a wide spectrum of biological activities.[1] Derivatives of this core structure are explored for their therapeutic potential, including applications as antimicrobial, antitumor, and neuroprotective agents.[1][2] This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and characterization, and potential biological relevance of this compound, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| CAS Number | 3449-48-7 | [3] |

| Physical Form | Solid | [4] |

| Calculated LogP | 3.02 | [4] |

| Calculated LogSW | -3.23 | [4] |

| Topological Polar Surface Area (tPSA) | 32.9 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 0 | [4] |

| SMILES String | CC1=CC=C(NC2=C3CCCC2=O)C3=C1 | |

| InChI Key | ITWUGZSJDMBOPH-UHFFFAOYSA-N |

Experimental Protocols

Synthesis

The synthesis of tetrahydrocarbazole-1-ones is commonly achieved through the Fischer indole synthesis. This involves the acid-catalyzed cyclization of a phenylhydrazone derivative of a cyclohexanone. For the 6-methyl isomer, the synthesis would proceed from the appropriate substituted phenylhydrazine and cyclohexanone, followed by intramolecular cyclization.

A general and related protocol for a positional isomer, 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, involves refluxing 2-(2-o-tolylhydrazono)-cyclohexanone in a mixture of acetic acid and hydrochloric acid for approximately 2 hours.[5] After cooling, the reaction mixture is poured into cold water, and the resulting solid is purified, typically by column chromatography on silica gel.[5]

Structural Characterization and Analysis

Following synthesis and purification, the identity and purity of the compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively. Spectroscopic data for this compound is available in chemical databases.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups, such as the N-H bond of the indole ring, the C=O of the ketone, and the aromatic C-H bonds.[7]

-

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8]

-

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms and intermolecular interactions, such as hydrogen bonding.[5][9]

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of tetrahydrocarbazoles exhibits significant biological activities. These compounds are recognized for their potential as therapeutic agents.

-

Neuroprotective Activity : Certain derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as selective acetylcholinesterase (AChE) inhibitors.[10] This activity is a key therapeutic strategy in the management of Alzheimer's disease, which is characterized by a decline in acetylcholine-containing neurons.[10]

-

Antimicrobial and Antitumor Activity : Various N-substituted carbazole derivatives have demonstrated antimicrobial activity against a range of bacterial and fungal strains.[2] Additionally, some have shown cytotoxic effects against human cancer cell lines, indicating potential for development as antitumor agents.[1][2]

The diverse biological profile of the tetrahydrocarbazole core suggests that this compound could serve as a valuable scaffold or lead compound in drug discovery programs targeting these and other diseases.

References

- 1. wjarr.com [wjarr.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hit2Lead | this compound | SC-5175307 [hit2lead.com]

- 5. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one(3449-48-7) 1H NMR spectrum [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 9. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

Spectroscopic and Synthetic Profile of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic heterocyclic compound belonging to the carbazole family. The tetrahydrocarbazole scaffold is a prominent structural motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities. This technical guide provides a summary of the available spectral data for this compound and its closely related analogs, outlines detailed experimental protocols for its synthesis and spectroscopic characterization, and presents a logical workflow for these processes.

Spectral Data Summary

Due to the limited availability of a complete spectral dataset for this compound, the following tables present data for closely related and isomeric compounds for reference. These data can aid in the identification and characterization of the target compound.

Table 1: Reference ¹H NMR Spectral Data of Tetrahydrocarbazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Not Specified | Data not fully available in search results. |

| (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | Not Specified | Full spectrum requires account access. |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) |

Table 2: Reference ¹³C NMR Spectral Data of Tetrahydrocarbazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Not Specified | Data not fully available in search results. |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

Table 3: Reference FT-IR Spectral Data of Tetrahydrocarbazole Analogs

| Compound | Sample Prep. | Characteristic Peaks (cm⁻¹) |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | KBr | 3048, 2921, 1625, 1536, 1318, 1473, 870, 689 |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3639, 2967, 1896, 1608, 1223 |

Table 4: Reference Mass Spectrometry Data of Tetrahydrocarbazole Analogs

| Compound | Ionization Method | m/z (Relative Intensity) |

| 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | GC-MS | 199 (M+), 171, 143 |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 260 (M+) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for the preparation of indoles and their derivatives, including tetrahydrocarbazoles.

Materials:

-

p-Tolylhydrazine hydrochloride

-

Cyclohexane-1,2-dione

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexane-1,2-dione (1 equivalent) is refluxed in glacial acetic acid.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-220 ppm.

-

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample holder is recorded.

-

The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are commonly used.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

ESI-MS: The sample solution is infused into the ESI source. This is a soft ionization technique that is useful for determining the molecular weight of the compound ([M+H]⁺).

-

EI-MS: For more detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The sample is injected into the GC, and the separated components are subsequently ionized by electron impact. This method provides information about the fragmentation pattern of the molecule, which can aid in structure elucidation.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a target compound like this compound.

The Enduring Legacy of Carbazole: A Comprehensive Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Carbazole, a privileged heterocyclic scaffold, has captivated chemists for over a century. Its unique electronic properties and prevalence in a vast array of biologically active natural products and functional materials have driven the development of a rich and diverse portfolio of synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery and history of carbazole synthesis, from the classical name reactions that laid the foundation to the modern, highly efficient catalytic strategies that continue to shape the field. Detailed experimental protocols for key transformations, a comparative analysis of synthetic methodologies, and a visual representation of the evolution of carbazole synthesis are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

A Historical Journey: From Coal Tar to Catalysis

The story of carbazole begins in 1872, when Carl Graebe and Carl Glaser first isolated it from the distillation of coal tar. This discovery sparked an interest in this unique tricyclic aromatic heterocycle, leading to the development of the first synthetic methods. These classical, named reactions, while foundational, often required harsh reaction conditions and offered limited substrate scope. However, they paved the way for the sophisticated catalytic methods that dominate the field today.

The timeline below illustrates the key milestones in the evolution of carbazole synthesis:

Caption: Historical evolution of carbazole synthesis methods.

Classical Carbazole Syntheses: The Foundation

The early methods for constructing the carbazole nucleus, while often supplanted by modern techniques, remain historically and conceptually significant.

The Borsche–Drechsel Carbazole Synthesis (1888, 1908)

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones to form tetrahydrocarbazoles, which are subsequently oxidized to the corresponding carbazoles.[1]

Reaction Workflow:

Caption: Workflow of the Borsche–Drechsel carbazole synthesis.

The Bucherer Carbazole Synthesis (1904)

This method, reported by Hans Theodor Bucherer, involves the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite to yield a carbazole.[2] This reaction is particularly useful for the synthesis of benzo[a]carbazoles.

The Graebe–Ullmann Synthesis (1896)

The Graebe–Ullmann reaction proceeds via the diazotization of an N-aryl-ortho-phenylenediamine, followed by an intramolecular cyclization with the elimination of nitrogen gas to form the carbazole ring system.[3]

Modern Era: The Rise of Catalytic Methods

The advent of transition-metal catalysis revolutionized carbazole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium, copper, and rhodium catalysts have been extensively employed in the construction of the carbazole framework. These methods often involve intramolecular C-N and C-C bond formations. A prominent strategy is the palladium-catalyzed tandem amination and direct arylation of anilines with 1,2-dihaloarenes.[4] Copper-catalyzed Ullmann-type couplings have also proven effective for the synthesis of polysubstituted carbazoles.[5] More recently, rhodium-catalyzed reactions of biaryl azides have provided an efficient route to a variety of carbazole derivatives.[6]

Logical Relationship of Modern Catalytic Methods:

Caption: Key transition-metal catalyzed routes to carbazoles.

Direct C-H Bond Functionalization

A significant advancement in carbazole synthesis is the use of directing groups to achieve regioselective C-H activation and subsequent functionalization of the pre-formed carbazole core. This allows for the late-stage introduction of various substituents, which is highly valuable in drug discovery and materials science.

Photochemical Synthesis

Visible-light-mediated and UV-light-mediated synthesis of carbazoles from triarylamines has emerged as a powerful and environmentally friendly approach. These methods often proceed under mild conditions and offer unique selectivity.

Comparative Data of Carbazole Synthesis Methods

The following table summarizes the key quantitative data for various carbazole synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Borsche-Drechsel | Phenylhydrazine, Cyclohexanone | Acid (e.g., H₂SO₄) | Reflux | 2-4 | Moderate to High | [7] |

| Graebe-Ullmann | N-Aryl-o-phenylenediamine | NaNO₂, Acid | High | Variable | 22-35 | [3] |

| Bucherer | Naphthol, Arylhydrazine | NaHSO₃ | 130-150 | 4-24 | Moderate | [2] |

| Pd-catalyzed Tandem | Aniline, 1,2-Dihaloarene | Pd Nanoparticles/Biochar | 200 (Microwave) | 0.42 | High | [8] |

| Rh-catalyzed Azide | Biaryl Azide | Rh₂(O₂CC₃F₇)₄ | 60 | 16 | up to 94 | [6] |

| Cu-catalyzed Coupling | Primary Amine, 2,2'-Dibromobiphenyl | CuI, DMEDA | 110 | 24 | Moderate | [5] |

| Photochemical | Triarylamine | Acetone (sensitizer) | Room Temperature | Variable | High |

Detailed Experimental Protocols

Borsche-Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole[11]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

-

Continue to heat the reaction mixture at reflux for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel can be employed.

Rhodium-Catalyzed Synthesis of 4-Methoxycarbazole from a Biaryl Azide[12]

-

To a mixture of 4-azido-3-phenylanisole (0.217 mmol), Rh₂(O₂CC₃F₇)₄ (0.012 mmol, 5 mol %), and crushed 4 Å molecular sieves, add toluene (0.47 mL, 0.5 M).

-

Stir the resulting mixture at 60 °C for 16 hours.

-

Filter the heterogeneous mixture through SiO₂, and concentrate the filtrate in vacuo to obtain the crude product.

-

Purification can be achieved by flash chromatography.

Copper-Catalyzed Synthesis of Polysubstituted Carbazoles[5]

-

In a sealed tube, combine 2,2′-dibromo-1,1′-biphenyl (0.5 mmol), a primary amine (0.6 mmol), CuI (0.1 mmol), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol), and K₂CO₃ (1.0 mmol) in DMF (2.0 mL).

-

Heat the mixture at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a celite pad.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Palladium-Catalyzed Tandem Synthesis of 9H-Carbazoles under Microwave Irradiation[10]

-

In a microwave vial, combine the aniline (1.2 mmol), 1,2-dihaloarene (1 mmol), K₃PO₄ (3 mmol), and the palladium nanocatalyst supported on biochar (5 mol%).

-

Add N,N-dimethylpyrrolidine (NMP) (10.0 mL) as the solvent.

-

Irradiate the mixture in a microwave reactor at 200 W for 25 minutes.

-

Monitor the reaction by TLC and GC-MS.

-

After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Photochemical Synthesis of Carbazoles from Triarylamines[7][13]

-

Prepare a solution of the triarylamine in acetone.

-

Irradiate the solution with a 310 nm light source in the presence of molecular oxygen (air).

-

Monitor the progress of the reaction using chromatographic techniques (e.g., HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting carbazole by column chromatography or recrystallization.

Conclusion

The synthesis of carbazoles has undergone a remarkable evolution, from the classical, often arduous methods of the late 19th and early 20th centuries to the elegant and highly efficient catalytic and photochemical strategies of today. This guide has provided a comprehensive overview of this journey, offering historical context, detailed experimental protocols, and a comparative analysis of various synthetic approaches. As the demand for novel carbazole derivatives in medicine and materials science continues to grow, the development of innovative and sustainable synthetic methodologies will undoubtedly remain a vibrant and important area of chemical research. The information presented herein is intended to serve as a valuable tool for scientists and researchers contributing to this exciting field.

References

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. Bucherer carbazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbazole synthesis [organic-chemistry.org]

- 5. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one solubility profile

An In-depth Technical Guide on the Solubility Profile of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing information and furnishes a comprehensive experimental protocol for the systematic determination of its solubility. Furthermore, it explores the potential biological relevance of this compound by illustrating key signaling pathways in which carbazole derivatives are known to be active.

Physicochemical Properties

Basic physicochemical properties of this compound are essential for understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| CAS Number | 3449-48-7 | [1][2] |

| Appearance | Solid | [2] |

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound in a broad range of common organic solvents. However, the following information has been gathered:

Quantitative Solubility Data

The available quantitative data is limited to a computationally predicted value for water solubility.

| Solvent | Parameter | Value | Method | Source |

| Water | log₁₀WS (mol/L) | -4.33 | Calculated (Crippen Method) | [3] |

Qualitative Solubility Information

Qualitative insights into the solubility of this compound can be inferred from synthesis and purification procedures mentioned in the literature. The solubility of a structurally related compound, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, also provides an indication of suitable solvent classes.

| Solvent/Solvent System | Observation | Implication | Source |

| Ethanol | Used for recrystallization of a derivative. | Soluble, particularly at elevated temperatures. | [4][5] |

| Pyridine | Used as a reaction solvent for a derivative. | Likely soluble. | [4][5] |

| Petroleum Ether / Ethyl Acetate | Used as an eluent for column chromatography. | Implies some solubility, likely higher in ethyl acetate. | [6] |

| Acetone | Mentioned in the context of solubility data for the compound. | Soluble. | [3] |

| Dimethyl Sulfoxide (DMSO) | A related chloro-derivative is soluble. | Expected to be a good solvent. | [7] |

| Methanol | Used as a co-solvent in the synthesis of related compounds. | Likely soluble. | [6] |

Experimental Protocol for Solubility Determination

The following is a standard and robust gravimetric method for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with low binding membrane, 0.22 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

-

Quantification:

-

Once the solvent is completely removed, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

The solubility can then be expressed in terms of mg/mL or g/100 mL.

-

-

Data Analysis:

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Calculate the mean solubility and the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Carbazol-1(2H)-one, 3,4-dihydro-6-methyl- (CAS 3449-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

An In-depth Technical Guide to the Crystallography and Molecular Structure of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

This technical guide offers a comprehensive overview of the molecular structure and crystallographic properties of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. While direct crystallographic data for this specific compound is not publicly available, this guide leverages data from its close structural analogues, namely 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione and the positional isomer 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, to infer and present its structural characteristics. Spectroscopic data and synthetic methodologies are also detailed to provide a thorough understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is a tricyclic organic molecule with the empirical formula C₁₃H₁₃NO.[1][2][3] Its structure consists of a carbazole core, which is a fused system of two benzene rings and a central nitrogen-containing pyrrole ring, partially hydrogenated at positions 2, 3, and 4, and featuring a ketone group at position 1 and a methyl group at position 6.

Key Identifiers:

Synthesis and Spectroscopic Characterization

While a specific protocol for the synthesis of this compound is not detailed in the available literature, its use as a starting material for the synthesis of its thione analogue is well-documented.[4][5] The synthesis of related tetrahydrocarbazole derivatives often involves the Borsche-Drechsel cyclization reaction.[6]

Spectroscopic data is crucial for the confirmation of the molecular structure. For this compound, ¹H NMR spectral data is available, which can be used to elucidate the arrangement of protons in the molecule.[7] Further characterization would typically involve ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Crystallographic and Molecular Structure Analysis (Based on Analogues)

Due to the absence of published crystal structure data for this compound, this section presents a comparative analysis of two closely related compounds: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione and 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This data provides valuable insights into the expected solid-state conformation and crystal packing of the target molecule.

Crystallographic Data Summary

The crystallographic parameters for the thione and positional isomer analogues are summarized in the table below for comparative purposes.

| Parameter | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione[4][5] | 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one[8] |

| Molecular Formula | C₁₃H₁₃NS | C₁₃H₁₃NO |

| Molecular Weight | 215.31 | 199.24 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 7.0846 (4) | 10.5245 (2) |

| b (Å) | 9.5287 (7) | 7.1564 (1) |

| c (Å) | 9.6384 (6) | 13.5870 (3) |

| α (°) | 115.009 (7) | 90 |

| β (°) | 104.901 (6) | 93.960 (2) |

| γ (°) | 98.074 (6) | 90 |

| Volume (ų) | 546.28 (8) | 1020.90 (3) |

| Z | 2 | 4 |

| Temperature (K) | 295 | 110 |

| Radiation | Cu Kα | Cu Kα |

Molecular Geometry Insights from Analogues

For 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione, the dihedral angle between the benzene and the fused pyrrole ring is 0.71 (8)°. The cyclohexene ring adopts an envelope conformation.[4][5] In the case of 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, the dihedral angle between the benzene and pyrrole rings is 0.96 (7)°, and the cyclohexenone ring is also in an envelope conformation.[8] These findings suggest that the carbazole core of this compound is nearly planar, and the partially saturated six-membered ring likely adopts a non-planar, envelope-like shape.

Experimental Protocols

Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione

This protocol details the synthesis of the thione derivative starting from this compound, as reported in the literature.[4]

Materials:

-

This compound (0.199 g, 0.001 mol)

-

Lawesson's reagent (0.404 g, 0.001 mol)

-

Pyridine

-

1:1 Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

A mixture of this compound and Lawesson's reagent is refluxed in pyridine on an oil bath pre-heated to 383 K for 6 hours.[4]

-

The reaction mixture is then poured into cold water.

-

The aqueous mixture is neutralized using a 1:1 solution of HCl.

-

The resulting precipitate is filtered and dried.

-

The crude product is recrystallized from ethanol to yield the pure 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione.

X-ray Crystallography Protocol (for Analogues)

The following is a generalized protocol based on the experimental descriptions for the thione and positional isomer analogues.[4][8]

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethanol).

Data Collection:

-

A suitable single crystal is mounted on a diffractometer (e.g., Oxford Diffraction Xcalibur Ruby Gemini).

-

Data is collected at a specific temperature (e.g., 295 K or 110 K) using a specific radiation source (e.g., Cu Kα).

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected data is processed to obtain the unit cell dimensions and integrated intensities of the reflections.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined freely or placed in calculated positions.

Potential Biological Significance

Carbazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. Specifically, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as potential selective acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[6] The structural information of this compound and its analogues is therefore of significant interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.

Conclusion

This technical guide provides a detailed overview of the molecular and structural aspects of this compound. While a definitive crystal structure for this compound remains to be published, a comprehensive understanding of its likely geometric and crystallographic properties has been presented through a comparative analysis of its close analogues. The provided synthetic and spectroscopic information further enriches the knowledge base for researchers working with this and related carbazole derivatives. Future work should aim to obtain single crystals of the title compound to elucidate its precise three-dimensional structure and further aid in the design of novel bioactive molecules.

References

- 1. (E)-6-Methoxy-9-methyl-1,2,3,4-tetrahydro-9H-carbazol-4-one oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. 6-Methyl-2,3,4,9-tetrahydro-carbazol-1-one(3449-48-7) 1H NMR spectrum [chemicalbook.com]

- 8. 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Tetrahydrocarbazole Derivatives: A Theoretical and Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole (THC) scaffold, a privileged structural motif in medicinal chemistry, continues to capture the attention of researchers due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological activities, including potent anticancer, neuroprotective, and hypoglycemic effects.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational approaches being employed to unravel the therapeutic potential of tetrahydrocarbazole derivatives, offering a valuable resource for scientists engaged in drug discovery and development.

I. Synthetic Strategies: Building the Tetrahydrocarbazole Core

The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core scaffold and its derivatives. The Fischer indole synthesis remains a cornerstone for the construction of the tetrahydrocarbazole framework, typically involving the acid-catalyzed reaction of a phenylhydrazine with cyclohexanone or its derivatives.[4][5] Variations of this method, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction times.[4]

General Experimental Protocol for Fischer Indole Synthesis of Tetrahydrocarbazole:

A typical procedure involves the refluxing of a mixture of an appropriately substituted phenylhydrazine hydrochloride and a cyclohexanone derivative in a suitable solvent, often glacial acetic acid or ethanol.[5][6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved through recrystallization or column chromatography.

For the synthesis of more complex derivatives, multi-step reaction sequences are often employed. For instance, the initial tetrahydrocarbazole core can be functionalized through various reactions such as acylation, alkylation, and condensation to introduce diverse pharmacophoric groups.[6]

II. Biological Evaluation: Unveiling Therapeutic Potential

The synthesized tetrahydrocarbazole derivatives are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity. These assays are crucial for identifying lead compounds and elucidating their mechanism of action.

Anticancer Activity

A significant focus of tetrahydrocarbazole research has been in the realm of oncology. The cytotoxicity of these compounds against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the tetrahydrocarbazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Formazan Solubilization: After an incubation period of 2-4 hours, the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are then determined from the dose-response curves.

Table 1: Anticancer Activity of Selected Tetrahydrocarbazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| THC-1 | MCF-7 (Breast) | 8.8 | [7] |

| THC-2 | HepG2 (Liver) | 15.16 | [7] |

| THC-3 | A549 (Lung) | 18.68 | [7] |

| THC-4 | HCT116 (Colon) | 6.75 | [8] |

| THC-5 | Jurkat (Leukemia) | 1.44 | [8] |

Enzymatic Inhibition

Many tetrahydrocarbazole derivatives exert their anticancer effects by targeting specific enzymes crucial for cancer cell proliferation and survival. Key targets include topoisomerases and tubulin.

Topoisomerase II Inhibition Assay (Relaxation Assay):

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Reaction Setup: Supercoiled plasmid DNA is incubated with human topoisomerase IIα in a reaction buffer containing ATP.

-

Compound Addition: The tetrahydrocarbazole derivative is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaged under UV light. Inhibitory activity is observed as a decrease in the amount of relaxed DNA compared to the control.

In Vitro Tubulin Polymerization Assay:

This assay assesses the effect of compounds on the polymerization of tubulin into microtubules.

-

Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP and a fluorescent reporter.

-

Compound Incubation: The tetrahydrocarbazole derivative is added to the mixture.

-

Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C.

-

Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. Inhibitors of tubulin polymerization will show a reduced rate and extent of fluorescence increase.

III. Signaling Pathways and Molecular Mechanisms

Understanding the signaling pathways modulated by tetrahydrocarbazole derivatives is essential for rational drug design and for predicting potential therapeutic applications and side effects.

AMPK Signaling Pathway in Hypoglycemic Activity

Certain tetrahydrocarbazole derivatives have been shown to exhibit hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway.[3] AMPK is a key energy sensor that, when activated, promotes glucose uptake and utilization while inhibiting gluconeogenesis.

Caption: AMPK signaling pathway activated by tetrahydrocarbazole derivatives.

EGFR Signaling Pathway in Anticancer Activity

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Several tetrahydrocarbazole derivatives have been identified as inhibitors of the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by tetrahydrocarbazole derivatives.

IV. Computational and Theoretical Studies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the elucidation of binding modes, and the rational design of novel compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For tetrahydrocarbazole derivatives targeting EGFR, docking studies can reveal key interactions with amino acid residues in the ATP-binding pocket of the kinase domain.

General Molecular Docking Protocol:

-

Receptor and Ligand Preparation: The 3D structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The 3D structures of the tetrahydrocarbazole derivatives are generated and optimized.

-

Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligands into the defined binding site. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

General Molecular Dynamics Simulation Protocol (using GROMACS/AMBER):

-

System Setup: The protein-ligand complex from docking is placed in a simulation box and solvated with an appropriate water model. Ions are added to neutralize the system.

-

Parameterization: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions for both the protein and the ligand. Ligand parameters are often generated using tools like Antechamber.[9]

-

Minimization and Equilibration: The system is energy-minimized to remove steric clashes. This is followed by a series of equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

-

Production Run: A long production simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies to estimate binding affinity.

Caption: A typical workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. For tetrahydrocarbazole derivatives, 2D- and 3D-QSAR models have been developed to correlate their structural features with their anticancer and other biological activities.[10][11]

V. Conclusion

The therapeutic potential of tetrahydrocarbazole derivatives is vast and continues to be an active area of research. The integration of synthetic chemistry, biological evaluation, and computational modeling provides a powerful paradigm for the discovery and development of novel drugs based on this versatile scaffold. The in-depth understanding of their mechanisms of action at the molecular level, facilitated by theoretical and computational studies, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on or currently engaged in the exciting field of tetrahydrocarbazole-based drug discovery.

References

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. AMBER tutorial - 课题组新闻 - 汕头大学医学院东庚课题组 [x-mol.com]

- 10. 3D-QSAR study on heterocyclic topoisomerase II inhibitors using CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Research Applications of Carbazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a versatile class of heterocyclic aromatic compounds that have garnered significant attention across various scientific disciplines. Their unique electronic properties, rigid planar structure, and amenability to chemical modification make them promising candidates for a wide range of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of carbazole compounds, with a focus on medicinal chemistry, materials science, and diagnostics. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to facilitate further research and development in this exciting field.

Medicinal Chemistry: Carbazole Compounds as Anticancer Agents

Carbazole-containing compounds have emerged as a privileged scaffold in the design and development of novel anticancer agents.[1][2] Their planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes and signaling pathways involved in cancer progression.[3]

Quantitative Data: Anticancer Activity of Carbazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected carbazole derivatives against various cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Ellipticine | MDA-MB-231 (Breast) | MTT | 0.73 ± 0.74 | [4] |

| Compound 3 | MDA-MB-231 (Breast) | MTT | 1.44 ± 0.97 | [4] |

| Compound 4 | MDA-MB-231 (Breast) | MTT | 0.73 ± 0.74 | [4] |

| Compound 4 | MCF-7 (Breast) | MTT | Moderate Activity | [4] |

| Compound 5 | MDA-MB-231 (Breast) | MTT | 6.59 ± 0.68 | [4] |

| Compound 2 | MDA-MB-231 (Breast) | MTT | 8.19 ± 0.26 | [4] |

| Compound 1 | MDA-MB-231 (Breast) | MTT | 43.45 ± 1.21 | [4] |

| C4 | MCF-7 (Breast) | MTT | 2.5 | [2] |

| C4 | HeLa (Cervical) | MTT | 5.4 | [2] |

| C4 | HT-29 (Colon) | MTT | 4.0 | [2] |

| Compound 10 | HepG2 (Liver) | MTS | 7.68 | [5] |

| Compound 10 | HeLa (Cervical) | MTS | 10.09 | [5] |

| Compound 10 | MCF7 (Breast) | MTS | 6.44 | [5] |

| Compound 9 | HeLa (Cervical) | MTS | 7.59 | [5] |

| 3b | HepG-2 (Liver) | MTT | 0.0304 ± 0.001 | [6] |

| 3b | MCF-7 (Breast) | MTT | 0.058 ± 0.002 | [6] |

| 3b | HCT-116 (Colon) | MTT | 0.047 ± 0.002 | [6] |

| 5c | HepG-2 (Liver) | MTT | Most Effective | [6] |

| 5c | MCF-7 (Breast) | MTT | Most Effective | [6] |

| 5c | HCT-116 (Colon) | MTT | Most Effective | [6] |

| 28e | SMMC-7721 (Liver) | MTT | 1.08 ± 0.22 | [7] |

| 28e | HepG2 (Liver) | MTT | 1.26 ± 0.17 | [7] |

| 30 | A549 (Lung) | Not Specified | 13.6 | [8] |

| 30 | LLC (Lung) | Not Specified | 16.4 | [8] |

Signaling Pathways in Cancer Inhibition

Carbazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including the JAK/STAT3 and NF-κB pathways.

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is frequently overactivated in many cancers, promoting cell proliferation, survival, and angiogenesis.[8] Some carbazole compounds have been identified as potent inhibitors of this pathway.[8]

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer.[9] Constitutive activation of this pathway is observed in many tumor types, leading to increased cell survival and proliferation. Certain carbazole derivatives have demonstrated the ability to suppress NF-κB activation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NF-kB pathway overview | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | MDPI [mdpi.com]

- 6. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. One-step facile synthesis of a simple carbazole-cored hole transport material for high-performance perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS: 3449-48-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological activities of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This compound, a key intermediate in the synthesis of various biologically active molecules, is of significant interest to the scientific community.

Core Properties and Data

This compound is a solid organic compound with the empirical formula C₁₃H₁₃NO.[1][2] It is recognized as an important building block in medicinal chemistry, particularly as a precursor in the synthesis of the antidepressant drug Pirlindole.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are a combination of experimentally derived and calculated data.

| Property | Value | Unit | Source |

| Molecular Weight | 199.25 | g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | - | [1][2] |

| Physical Form | Solid | - | [1] |

| Melting Point | 468.45 (195.3 °C) | K | [3] |

| Enthalpy of Fusion | 26.90 | kJ/mol | [3] |

| LogP (Octanol/Water) | 2.513 | - | [3] |

| Water Solubility (log₁₀WS) | -4.33 | mol/L | [3] |

| McGowan's Volume | 155.800 | cm³/mol | [3] |

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1][2]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.

Fischer Indole Synthesis: An Overview

The general mechanism of the Fischer indole synthesis is a well-established process in organic chemistry.

Detailed Experimental Protocol (Adapted from general procedures)

This protocol is based on established methods for the Fischer indole synthesis of related carbazole derivatives.

Materials:

-

p-Tolylhydrazine hydrochloride

-

1,2-Cyclohexanedione

-

Glacial Acetic Acid (or other acid catalyst such as polyphosphoric acid)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of p-tolylhydrazine hydrochloride and 1,2-cyclohexanedione is prepared in a suitable reaction vessel.

-

Glacial acetic acid is added as the solvent and catalyst.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the crude product.

-

The crude solid is collected by filtration, washed with water, and dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectral Data Analysis

¹H NMR Spectroscopy (¹H Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show characteristic signals for the aromatic, aliphatic, and amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (indole) |

| ~7.0-7.5 | Multiplet | 3H | Aromatic protons |

| ~2.5-3.0 | Multiplet | 4H | -CH₂- groups adjacent to carbonyl and indole ring |

| ~2.3 | Singlet | 3H | -CH₃ group on the aromatic ring |

| ~2.0 | Multiplet | 2H | -CH₂- group in the cyclohexanone ring |

¹³C NMR Spectroscopy (¹³C Nuclear Magnetic Resonance)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (carbonyl) |

| ~110-140 | Aromatic and indole carbons |

| ~20-40 | Aliphatic carbons (-CH₂- and -CH₃) |

IR Spectroscopy (Infrared)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | N-H stretch (indole) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1650-1700 | Strong | C=O stretch (ketone) |

| ~1450-1600 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 199.25 | [M]⁺ (Molecular Ion) |

Biological Activity and Drug Development Potential

Carbazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[4] This suggests that this compound could serve as a valuable starting material for the development of novel therapeutics for neurodegenerative disorders.

Intermediate in Pirlindole Synthesis

As previously mentioned, this compound is a crucial intermediate in the synthesis of Pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant. This highlights its established role in the pharmaceutical industry.

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and established synthetic routes, primarily the Fischer indole synthesis, make it an accessible building block for medicinal chemists. The known biological activities of its derivatives, particularly as cholinesterase inhibitors, underscore the importance of further research into the therapeutic applications of compounds derived from this carbazole scaffold. This technical guide serves as a foundational resource for researchers and scientists working with this promising molecule.

References

- 1. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Cholinesterase Inhibition and Antioxidative Capacity of New Heteroaromatic Resveratrol Analogs: Synthesis and Physico—Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, a valuable heterocyclic compound for research and development in medicinal chemistry. The synthesis is based on the well-established Fischer indole synthesis.

Introduction

This compound is a derivative of the tetrahydrocarbazole scaffold, a core structure in many biologically active molecules. The Fischer indole synthesis is a reliable and widely used method for the preparation of such carbazole derivatives from arylhydrazines and cyclic ketones.[1] This protocol details a one-pot synthesis that is efficient and utilizes readily available starting materials.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed condensation and cyclization of p-tolylhydrazine hydrochloride and 1,3-cyclohexanedione. The likely reaction mechanism involves the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic carbazole ring system.

Experimental Protocol

This protocol is adapted from a general method for the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.[1][2]

Materials:

-

p-Tolylhydrazine hydrochloride

-

1,3-Cyclohexanedione

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1.2 mmol) and 1,3-cyclohexanedione (1.0 mmol).

-

Solvent Addition: Add glacial acetic acid (5 mL) to the flask.

-

Reaction: Heat the mixture to reflux with stirring for approximately 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (20 mL) to neutralize the acetic acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure this compound.[1][2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [3] |

| Molecular Weight | 199.25 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 3449-48-7 | [3] |

Note: Detailed experimental yields and spectroscopic data for this specific derivative were not explicitly found in the searched literature. The provided protocol is based on a general method for analogous compounds, and the expected yield would be in the range of 60-85%, as reported for similar syntheses.[2] Researchers should perform characterization (NMR, IR, MS) to confirm the structure and purity of the synthesized compound.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Diagram 2: Logical Relationship of the Fischer Indole Synthesis

Caption: Key stages of the Fischer indole synthesis.

References

Application Notes and Protocols for Antimicrobial Assays Using 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal effects.[1][2][3] The increasing prevalence of multidrug-resistant microorganisms necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. Tetrahydrocarbazole derivatives, in particular, represent a promising avenue for research due to their demonstrated efficacy against various bacterial and fungal pathogens.[4]

This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and its analogs. While specific antimicrobial data for this exact compound is limited in publicly available literature, the provided protocols are based on established methods for assessing the antimicrobial activity of the broader tetrahydrocarbazole class of compounds.

Synthesis of the Tetrahydrocarbazole Scaffold

The core structure of this compound can be synthesized through the Borsche-Drechsel cyclization reaction. This method involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization.

A general synthetic scheme is outlined below:

Caption: General synthesis scheme for this compound.

Antimicrobial Activity of Tetrahydrocarbazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N-substituted 1H-dibenzo[a,c]carbazoles | Bacillus subtilis | 1.9 - 7.8 | [1] |

| N-substituted 1H-dibenzo[a,c]carbazoles | Staphylococcus aureus | 0.9 - 15.6 | [6] |

| Guanidine-containing carbazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 1.56 | [1] |

| N-substituted carbazoles | Escherichia coli | 1.25 | [2] |

| N-substituted carbazoles | Candida albicans | 0.625 | [2] |

| 6-Chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 | [7] |

Experimental Protocols

The following are detailed protocols for standard antimicrobial assays that can be employed to evaluate the efficacy of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

References

- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel N-substituted 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

Application Note: ¹H and ¹³C NMR Assignment for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals